molecular formula C9H8BrF3O B3008226 6-Ethoxy-2,3,4-trifluorobenzyl bromide CAS No. 1980054-21-4

6-Ethoxy-2,3,4-trifluorobenzyl bromide

Cat. No.: B3008226
CAS No.: 1980054-21-4
M. Wt: 269.061
InChI Key: XJFNNXQODYHRHG-UHFFFAOYSA-N
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Description

6-Ethoxy-2,3,4-trifluorobenzyl bromide: is an important organic intermediate widely used in the field of organic synthesis. This compound is characterized by the presence of an ethoxy group and three fluorine atoms attached to a benzyl bromide core. It is primarily utilized as an intermediate in the synthesis of various materials and pharmaceutical precursors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxy-2,3,4-trifluorobenzyl bromide typically involves the iodination of a benzene derivative followed by substitution reactions. One common method includes the following steps:

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient conversion and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 6-Ethoxy-2,3,4-trifluorobenzyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boron reagents are employed in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amine derivative, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Chemistry: In chemistry, 6-Ethoxy-2,3,4-trifluorobenzyl bromide is used as a building block for the synthesis of various organic compounds. It serves as an intermediate in the preparation of complex molecules for research and development .

Biology and Medicine: This compound is utilized in the synthesis of pharmaceutical precursors and active pharmaceutical ingredients. It plays a crucial role in the development of new drugs and therapeutic agents .

Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. It is used in the manufacture of polymers, agrochemicals, and other high-value products .

Mechanism of Action

The mechanism of action of 6-Ethoxy-2,3,4-trifluorobenzyl bromide involves its reactivity as an electrophile due to the presence of the bromide leaving group. In nucleophilic substitution reactions, the bromide group is displaced by a nucleophile, leading to the formation of new chemical bonds. The compound’s trifluoromethyl groups enhance its reactivity and stability, making it a valuable intermediate in various chemical transformations .

Comparison with Similar Compounds

    2,3,6-Trifluorobenzyl bromide: Similar in structure but lacks the ethoxy group.

    4-Ethoxy-2,3,5-trifluorobenzyl bromide: Similar but with different substitution patterns on the benzene ring.

Uniqueness: 6-Ethoxy-2,3,4-trifluorobenzyl bromide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the ethoxy group and trifluoromethyl groups enhances its utility as an intermediate in organic synthesis, making it a versatile compound for various applications .

Properties

IUPAC Name

2-(bromomethyl)-1-ethoxy-3,4,5-trifluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-2-14-7-3-6(11)9(13)8(12)5(7)4-10/h3H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFNNXQODYHRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1CBr)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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